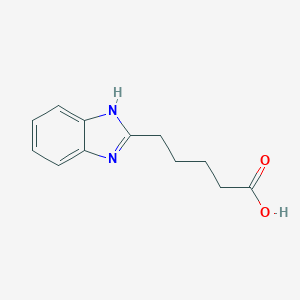

5-(1H-benzimidazol-2-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHPONACTZBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365341 | |

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-78-5 | |

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 1h Benzimidazol 2 Yl Pentanoic Acid and Its Analogs

Strategies for the Construction of the Benzimidazole (B57391) Core

The formation of the benzimidazole ring is a cornerstone of synthesizing the target compound and its derivatives. Various methods have been developed, ranging from traditional heating to modern microwave-assisted techniques, each offering distinct advantages in terms of reaction time, yield, and environmental impact.

Conventional and Microwave-Assisted Synthetic Routes to 2-Substituted Benzimidazoles

The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. adichemistry.com Conventional heating has historically been the standard approach for this transformation. This method typically involves refluxing the reactants in the presence of a dehydrating agent or a mineral acid, such as 4N HCl, for several hours. adichemistry.comorgsyn.org While effective, conventional heating often requires long reaction times and high temperatures, which can lead to side product formation.

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for constructing the benzimidazole core. organic-chemistry.org Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction time and often improving product yields. nih.govbeilstein-journals.org Studies comparing the two methods for the synthesis of various 2-substituted benzimidazoles have consistently demonstrated the superiority of the microwave-assisted approach. For instance, reactions that take 2 to 8 hours under conventional heating can often be completed in just 3 to 10 minutes using microwave irradiation. adichemistry.com This acceleration results in a 95% to 98% reduction in reaction time, accompanied by yield increases of up to 113%. adichemistry.comnih.gov The efficiency of MAOS is attributed to the direct and rapid heating of the solvent and reactants, leading to a more uniform temperature distribution and faster reaction kinetics.

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 2-8 h) adichemistry.com | Minutes (e.g., 3-10 min) adichemistry.com |

| Typical Yield | Moderate to Good | Good to Excellent (often 10-50% higher than conventional) beilstein-journals.orgfishersci.co.uk |

| Energy Efficiency | Lower | Higher (localized, direct heating) |

| Side Products | More likely due to prolonged heating | Often reduced, leading to cleaner reactions nih.gov |

| Scalability | Well-established for large scale | Can be challenging for very large scales, requires specialized equipment |

Chemoselective Approaches for Benzimidazole Ring Formation

A key challenge in benzimidazole synthesis, particularly when using aldehydes as the carbonyl source, is controlling the selectivity between the formation of 2-substituted (mono-condensation) and 1,2-disubstituted (di-condensation) products. rsc.org Chemoselective strategies are therefore crucial for ensuring the desired product is obtained.

One of the most fundamental approaches to ensure the formation of a 2-substituted benzimidazole is the use of a carboxylic acid instead of an aldehyde. The Phillips condensation reaction between an o-phenylenediamine and a carboxylic acid inherently leads to the 2-substituted product without N-alkylation at the 1-position. nih.gov This is the most direct route for preparing compounds like 5-(1H-benzimidazol-2-yl)pentanoic acid.

When aldehydes are used, the reaction conditions and choice of catalyst become critical for controlling selectivity. For example, the use of certain catalysts can selectively promote the formation of either mono- or di-substituted products. Research has shown that erbium(III) triflate (Er(OTf)₃) can be used to selectively afford 1,2-disubstituted benzimidazoles when the reaction is carried out with a 1:2 ratio of diamine to aldehyde. rsc.org Conversely, in the absence of this catalyst, the same reaction tends to produce a mixture of both 1- and 1,2-disubstituted products. rsc.org Other methods for achieving chemoselectivity include the use of specific oxidants like hypervalent iodine or catalytic systems such as supported gold nanoparticles, which can facilitate the oxidative cyclization of the intermediate Schiff base under milder conditions, favoring the formation of the 2-substituted benzimidazole. nih.gov

Introduction and Functionalization of the Pentanoic Acid Side Chain

The pentanoic acid side chain is a critical feature of the target molecule, providing a linker of specific length and a terminal functional group for further modification.

Synthetic Approaches for Incorporating the Pentanoic Acid Moiety

The most direct method for introducing the 5-carboxypentyl side chain at the 2-position of the benzimidazole ring is through the Phillips condensation, using a dicarboxylic acid as the precursor. Specifically, the reaction of o-phenylenediamine with adipic acid (hexanedioic acid) under acidic conditions (e.g., refluxing in 4N HCl) will result in the formation of this compound. In this reaction, one of the carboxylic acid groups of adipic acid condenses with the diamine to form the benzimidazole ring, while the other carboxylic acid group remains intact at the terminus of the resulting five-carbon alkyl chain.

The mechanism involves an initial acylation of one of the amino groups of o-phenylenediamine by a carboxyl group of adipic acid, forming an amide intermediate. This is followed by a cyclization step where the second amino group attacks the amide carbonyl, and subsequent dehydration yields the stable aromatic benzimidazole ring. adichemistry.com This one-pot reaction is an efficient way to construct the entire target molecule from simple, commercially available starting materials.

Derivatization at the Carboxylic Acid Terminus

The terminal carboxylic acid group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These derivatizations are often crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and its ability to interact with biological targets. researchgate.net

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling reagent. More modern and milder methods involve the use of alkylating agents like alkyl halides in the presence of a base or specialized reagents such as alkyl imidazole (B134444) carbamates, which can mediate chemoselective esterification. acs.org

Amidation: The formation of amides is one of the most common derivatizations in medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast number of coupling reagents are available for this purpose, which facilitate the reaction under mild conditions and minimize side reactions like racemization. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions.

Phosphonium and Uronium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU are highly efficient and are widely used in peptide synthesis and other amide bond formations. fishersci.co.uk

These methods allow for the coupling of this compound with a diverse range of amines to generate a library of amide derivatives. rsc.org

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Elucidation

The synthesis of analogs of this compound is a key strategy for exploring structure-activity relationships (SAR) and optimizing the compound for a specific biological target. The SAR study involves systematically modifying different parts of the molecule and assessing how these changes affect its activity. The core structure offers several points for modification:

The Benzimidazole Ring: Substituents can be introduced onto the benzene (B151609) portion of the benzimidazole core. This is typically achieved by starting with a substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine or 4-chloro-1,2-phenylenediamine) in the initial condensation step. These substituents can alter the electronic properties and steric profile of the molecule.

The Pentanoic Acid Side Chain: The length of the alkyl chain can be varied to determine the optimal distance between the benzimidazole core and the terminal functional group. This can be accomplished by using different dicarboxylic acids in the initial synthesis (e.g., glutaric acid for a butanoic acid side chain or pimelic acid for a hexanoic acid side chain).

The Carboxylic Acid Terminus: As described in section 2.2.2, the terminal carboxylate can be converted into a wide variety of functional groups, including esters, amides, and other bioisosteres. Synthesizing a library of amides by coupling the parent acid with various amines is a common strategy to probe interactions at a biological target's binding site. researchgate.net

By synthesizing and evaluating these derivatives, researchers can build a comprehensive understanding of the structural requirements for biological activity, guiding the design of more potent and selective compounds.

Modifications on the Benzimidazole Heterocycle

The benzimidazole heterocycle of this compound is a frequent target for chemical modification aimed at exploring structure-activity relationships and optimizing pharmacological properties. Synthetic strategies often involve the condensation of substituted o-phenylenediamines with dicarboxylic acids or their derivatives. This approach allows for the introduction of a wide array of substituents onto the benzene ring portion of the benzimidazole core.

Common modifications include the introduction of electron-donating or electron-withdrawing groups at the 5- and 6-positions of the benzimidazole ring. For instance, derivatives with methyl, bromo, and chloro substituents have been synthesized and studied. jmpas.com The synthesis of such analogs can be achieved by starting with the appropriately substituted 1,2-diaminobenzene. For example, reacting 4-methyl-o-phenylenediamine or 4-bromo-o-phenylenediamine with adipic acid or a related precursor yields the corresponding 5-methyl or 5-bromo substituted benzimidazole pentanoic acid derivative. jmpas.com Similarly, methoxy (MeO) and chloro (Cl) groups have been incorporated at the 5-position of related benzimidazole-2-thiol scaffolds. rrpharmacology.rurrpharmacology.ru These substitutions can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity.

| Substituent | Position on Benzimidazole Ring | Resulting Analog Structure (Core) | Reference |

|---|---|---|---|

| Methyl (-CH₃) | 5 | 5-methyl-1H-benzo[d]imidazol-2-yl | jmpas.com |

| Bromo (-Br) | 5 | 5-bromo-1H-benzo[d]imidazol-2-yl | jmpas.com |

| Chloro (-Cl) | 5 | 5-chloro-1H-benzo[d]imidazol-2-yl | rrpharmacology.ru |

| Methoxy (-OCH₃) | 5 | 5-methoxy-1H-benzo[d]imidazol-2-yl | rrpharmacology.ru |

| Nitro (-NO₂) | 5 | 5-nitro-1H-benzo[d]imidazol-2-yl | nih.gov |

Structural Variations of the Alkyl Pentanoic Acid Chain

The alkyl pentanoic acid chain serves as a flexible linker, and its structural characteristics, such as length, rigidity, and the presence of functional groups, are critical for molecular interactions. Variations of this chain are explored to optimize the spatial orientation of the terminal acidic group relative to the benzimidazole core.

Modifications can include altering the length of the carbon chain, introducing sites of unsaturation (double or triple bonds) to confer rigidity, or placing substituents along the chain. For example, the introduction of an amino group, as seen in (2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid, adds a chiral center and a basic functional group to the chain, fundamentally altering its physicochemical properties. nih.govnih.gov Another approach involves replacing the methylene (B1212753) units with heteroatoms or other functional groups. For instance, the conversion of the pentanoic acid to a thioacetyl linker connected to a piperazine moiety represents a significant structural departure, changing the linker's length, flexibility, and chemical nature. jmpas.com More complex modifications can involve incorporating the chain into a ring system, such as the azetidinyl ring in (2S)-5-Carbamimidamido-2-(2-oxo-1-azetidinyl)pentanoic acid, which severely restricts conformational freedom. chemspider.com

| Modification Type | Example Structure/Fragment | Key Feature | Reference |

|---|---|---|---|

| Amino Group Substitution | (2S)-2-amino-...pentanoic acid | Introduction of a chiral center and basic group. | nih.govnih.gov |

| Heteroatom Linker | -thioacetyl-piperazine | Replacement of the alkyl chain with a different chemical linker. | jmpas.com |

| Cyclic Constraint | 2-(2-oxo-1-azetidinyl)pentanoic acid | Incorporation of the chain into a rigid ring system. | chemspider.com |

Bioisosteric Replacement Strategies in this compound Analogs

Several functional groups are recognized as effective bioisosteres for carboxylic acids. researchgate.net Tetrazoles are among the most common replacements. nih.govsemanticscholar.org The 5-substituted 1H-tetrazole has a pKa (around 4.5-4.9) comparable to that of carboxylic acids (around 4.2-4.5), allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. drughunter.com However, tetrazoles are more lipophilic, which can sometimes improve membrane permeability. drughunter.com Other acidic bioisosteres include hydroxamic acids, which are moderately acidic (pKa ~8-9) and are strong metal chelators, and phosphonic acids, which are more polar than carboxylic acids. nih.gov N-acylsulfonamides and isoxazolols are also utilized as ionized bioisosteres. nih.govhyphadiscovery.com In some cases, neutral functional groups that can act as hydrogen bond donors and acceptors are used to replace the carboxylate, offering an alternative strategy to mimic its interactions with biological targets. nih.govhyphadiscovery.com

| Bioisostere | Structure | Approximate pKa | Key Characteristics | Reference |

|---|---|---|---|---|

| Carboxylic Acid (Reference) | -COOH | ~4.2 - 4.5 | Planar, acidic, forms strong hydrogen bonds. | drughunter.com |

| 5-Substituted-1H-tetrazole | -CN₄H | ~4.5 - 4.9 | Acidic, more lipophilic than COOH, metabolically stable. | drughunter.com |

| Hydroxamic Acid | -C(O)NHOH | ~8 - 9 | Moderately acidic, strong metal chelator. | nih.gov |

| Phosphonic Acid | -PO(OH)₂ | pKₐ₁ ~2, pKₐ₂ ~7 | More polar than COOH, di-protic acid. | nih.gov |

| N-Acylsulfonamide | -C(O)NHSO₂R | Varies | Acidic, can improve metabolic profile. | nih.govhyphadiscovery.com |

| Trifluoromethylketone (Hydrate) | -C(O)CF₃ ⇌ -C(OH)₂CF₃ | N/A | The hydrated form is bioisosteric with COOH; highly lipophilic. | nih.gov |

Biological Activities and Pharmacological Evaluation of 5 1h Benzimidazol 2 Yl Pentanoic Acid Derivatives

Antimicrobial Efficacy

Derivatives of 5-(1H-benzimidazol-2-yl)pentanoic acid have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular activities. These compounds represent a promising class of therapeutic agents in the ongoing search for new and effective treatments for infectious diseases.

The antibacterial potential of benzimidazole (B57391) derivatives has been a subject of considerable research. Their mechanism of action is often attributed to their structural similarity to purine (B94841), which allows them to compete with purines and consequently inhibit the synthesis of bacterial proteins and nucleic acids whiterose.ac.uk.

A variety of benzimidazole derivatives have shown efficacy against Gram-positive bacteria. For instance, certain novel benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against a range of pathogens, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus nih.gov. Some of these compounds exhibited good bactericidal activity, with antimicrobial potency higher than that of ampicillin nih.gov. Specifically, two benzimidazole derivatives demonstrated significant activity against L. monocytogenes with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL, which was four times more potent than ampicillin (MIC 65 µg/mL) nih.gov.

In another study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and tested for their antimicrobial activity. Several of these compounds were found to be highly potent antibacterial agents against Gram-positive bacterial species, with an MIC of 0.027 µM/ml nih.gov.

The following table summarizes the antibacterial activity of selected benzimidazole derivatives against Gram-positive bacteria.

| Compound/Derivative | Bacterium | Activity (MIC) | Reference |

| Benzimidazole Derivative 1 | Listeria monocytogenes | 15.62 µg/mL | nih.gov |

| Benzimidazole Derivative 2 | Listeria monocytogenes | 15.62 µg/mL | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive bacteria | 0.027 µM/ml | nih.gov |

Gram-negative bacteria present a significant challenge due to their complex cell wall structure. Nevertheless, research has shown that some benzimidazole derivatives possess activity against these challenging pathogens. In one study, thirty-one benzimidazole derivatives were synthesized and tested against an E. coli mutant strain nih.gov. One compound, designated as 6c, showed potent activity with an MIC value of 2 μg/ml against this strain. However, its activity was diminished against wild-type strains with intact efflux systems nih.gov. Interestingly, the combination of compound 6c with colistin partially restored its antibacterial activity against wild-type strains of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, with MIC values in the range of 8-16 μg/ml nih.gov.

Further research on 1,2-disubstituted benzimidazole derivatives also identified compounds with potent activity against a tolC-mutant Escherichia coli, with an MIC value of 2 µg/mL whiterose.ac.uk. The optimization of these derivatives led to compounds that, in combination with colistin, showed antibacterial activity against several Gram-negative bacterial strains with MIC values ranging from 4 to 16 µg/mL whiterose.ac.uk.

The table below presents the antibacterial activity of specific benzimidazole derivatives against Gram-negative bacteria.

| Compound/Derivative | Bacterium | Activity (MIC) | Reference |

| Compound 6c | E. coli JW55031 (TolC mutant) | 2 μg/ml | nih.gov |

| Compound 6c + Colistin | E. coli (wild-type), K. pneumoniae, A. baumannii, P. aeruginosa | 8-16 μg/ml | nih.gov |

| 1,2-disubstituted benzimidazole derivative | E. coli (tolC-mutant) | 2 µg/mL | whiterose.ac.uk |

| Optimized 1,2-disubstituted benzimidazole + Colistin | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 4-16 µg/mL | whiterose.ac.uk |

Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. Some benzimidazole derivatives have demonstrated the ability to inhibit biofilm formation. For example, certain polyfunctional benzimidazole derivatives have been shown to inhibit the formation of biofilms by the Gram-negative bacterium E. coli AB1157 actabiomedica.ruresearchgate.net. One particular derivative, 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole, exhibited a pronounced inhibitory effect, reducing biofilm formation by 2–4 times at concentrations of 15–60 µg/ml and by 8–10 times at concentrations of 125 µg/ml and above actabiomedica.ruresearchgate.net.

Furthermore, 2-aminobenzimidazole (2-ABI) derivatives have been identified as potent anti-biofilm agents against P. aeruginosa nih.gov. These compounds have been shown to both inhibit the formation of and disperse existing biofilms nih.gov.

In addition to their antibacterial properties, benzimidazole derivatives have also been investigated for their antifungal activity. Several studies have reported the efficacy of these compounds against various fungal pathogens, including Candida albicans.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were found to be highly active against Candida albicans and Aspergillus niger nih.gov. Similarly, hybrid molecules of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one and its S-alkyl derivatives have shown antimicrobial properties against the Candida albicans fungal strain mdpi.com.

The antifungal potential of benzimidazole derivatives is highlighted in the following table.

| Compound/Derivative | Fungus | Activity | Reference |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Candida albicans, Aspergillus niger | Highly active | nih.gov |

| 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one derivatives | Candida albicans | Antimicrobial properties | mdpi.com |

Tuberculosis remains a major global health problem, and the development of new antitubercular agents is crucial. Benzimidazole derivatives have emerged as a promising class of compounds with potential activity against mycobacteria. Studies have shown that many benzimidazole compounds exhibit antituberculosis activity, making them potential candidates for new tuberculosis treatments nih.gov.

In one study, a benzimidazolium salt, compound 7h, showed antituberculosis activity with an MIC value of 2 μg/ml against M. tuberculosis H37Rv nih.gov. Molecular docking studies suggested that this compound could bind to and inhibit the InhA enzyme, which is crucial for mycobacterial cell wall synthesis nih.gov.

Furthermore, a synthetic diterpene derivative, 4-(4,7-di-methyl-1,2,3,4-tetrahydro-naphthalene-1-yl)pentanoic acid (DMNP), was found to repress resistance and annihilate biofilm formation in Mycobacterium smegmatis nih.gov. This compound was found to inhibit the RelMsm activity of (p)ppGpp-synthesis in a concentration-dependent manner nih.gov.

The table below summarizes the antitubercular activity of specific benzimidazole and related derivatives.

| Compound/Derivative | Mycobacterium Strain | Activity (MIC) | Reference |

| Benzimidazolium salt 7h | M. tuberculosis H37Rv | 2 μg/ml | nih.gov |

| 4-(4,7-di-methyl-1,2,3,4-tetrahydro-naphthalene-1-yl)pentanoic acid (DMNP) | Mycobacterium smegmatis | Inhibits biofilm formation | nih.gov |

Antiviral Properties

Derivatives of benzimidazole have been investigated for their potential antiviral effects. Research has demonstrated that certain compounds based on a benzimidazole structure exhibit notable antiviral activity. For instance, one study focused on n-benzenesulphonyl-2-(2 or 3-pyridylethyl) benzimidazole derivatives. Within this series, a specific compound, designated 7a, which features a pyridyl moiety at the C-2 position of the benzimidazole and a nitro-group on the benzene (B151609) ring, showed good antiviral activity, particularly against the Coxsackie B5 virus nih.gov. However, it was noted that the Coxsackie B5 virus could develop resistance to this compound after approximately ten successive exposures in experimental settings nih.gov. Other research into benzoic acid derivatives has also identified compounds with potent anti-influenza activity both in vitro and in vivo, suggesting a broader potential for this chemical class against viral pathogens mdpi.com.

Antiparasitic Investigations

The antiparasitic potential of 1H-benzimidazole derivatives has been a subject of scientific inquiry. In one study, a series of eighteen such compounds were synthesized and tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis nih.gov. The results indicated that most of the tested compounds were more active as antiprotozoal agents than the reference drugs Metronidazole and Albendazole nih.gov. Another study synthesized twelve new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated them against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These compounds exhibited potent activity, with some showing higher efficacy than metronidazole and albendazole nih.gov. Specifically, compounds were identified that showed high selectivity against T. vaginalis and G. intestinalis nih.gov. Despite this promising antiprotozoal activity, none of the compounds in the former study were as effective as Albendazole against T. spiralis nih.gov.

Anticancer and Antiproliferative Potentials

Derivatives of benzimidazole are a significant area of investigation in oncology due to their structural similarity to biological nucleotides, which allows them to interact with various biological targets involved in cancer progression.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, PC-3, HepG2, A549, K562, GURAV)

The cytotoxic effects of benzimidazole derivatives have been extensively evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can induce cell death in a dose-dependent manner.

One novel benzimidazole derivative, se-182, demonstrated significant cytotoxic effects against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines . It was particularly effective against HepG2 and A549 cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively . Another study found a different benzimidazole derivative, compound 12, to be highly cytotoxic against the A549 cell line with an IC₅₀ value of 3.98 µg/ml nih.gov. Other research synthesized a series of derivatives where one compound, referred to as compound 5, showed significant activity against MCF-7 and DU-145 (prostate cancer) cells with IC₅₀ values of 17.8 ± 0.24 and 10.2 ± 1.4 µg/mL, respectively nih.gov. The full range of IC₅₀ values for all synthesized compounds in that particular study was between 9.2 and 166.1 μg/mL nih.gov.

The table below summarizes the reported cytotoxic activities of various benzimidazole derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Source |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µM | |

| se-182 | A549 | Lung Carcinoma | 15.80 µM | |

| Compound 12 | A549 | Lung Carcinoma | 3.98 µg/ml | nih.gov |

| Compound 5 | MCF-7 | Breast Cancer | 17.8 ± 0.24 µg/mL | nih.gov |

| Compound 5 | DU-145 | Prostate Cancer | 10.2 ± 1.4 µg/mL | nih.gov |

| Compound 5 | H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 µg/mL | nih.gov |

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Research into novel heterocyclic compounds has led to the discovery of a series of thiadiazole pyridazine compounds with potential anti-angiogenic activity. These compounds were identified through screening for inhibitors of microvessel growth in a rat aortic ring assay in vitro nih.gov. Subsequent chemical optimization of this series produced orally active compounds that demonstrated potent anti-angiogenesis and anti-tumor activities both in vitro and in vivo nih.gov.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy mdpi.com. Several benzimidazole-related structures have been investigated as HDAC inhibitors. A novel series of class-I selective HDAC inhibitors incorporating a 2-aminobenzamide moiety as the zinc-binding group were synthesized and evaluated researchgate.net.

One derivative from this series, compound 19e, which features a benzothiophene capping group, demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 0.21 µM, 0.71 µM, and 0.84 µM, respectively researchgate.net. Another study focused on pyridinyl-containing ortho-aminoanilides as selective HDAC1/2 inhibitors. In this series, the derivative 6d, featuring a 4-pyridinyl group, was highly potent and selective, with IC₅₀ values of 13.2 nM against HDAC1 and 77.2 nM against HDAC2, while showing much weaker inhibition of HDAC3 (8,908 nM) nih.gov.

The table below presents the inhibitory concentrations of selected derivatives against class I HDAC enzymes.

| Compound | Target HDAC | IC₅₀ Value | Source |

| 19e | HDAC1 | 0.21 µM | researchgate.net |

| 19e | HDAC2 | 0.71 µM | researchgate.net |

| 19e | HDAC3 | 0.84 µM | researchgate.net |

| 6d | HDAC1 | 13.2 nM | nih.gov |

| 6d | HDAC2 | 77.2 nM | nih.gov |

| 6d | HDAC3 | 8,908 nM | nih.gov |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer treatment, and its inhibition can block signaling pathways that lead to cell proliferation nih.govnih.gov. Benzimidazole derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors (TKIs) nih.gov.

A study on new benzimidazole/1,2,3-triazole hybrids identified several compounds with potent antiproliferative activity. The most effective of these, compounds 6i and 10e, were evaluated for their ability to inhibit EGFR. Compound 10e was the most efficacious, exhibiting an IC₅₀ value of 73 ± 4 nM against EGFR, while compound 6i showed an IC₅₀ of 78 ± 5 nM nih.gov. These results were consistent with their strong antiproliferative effects nih.gov. Another aminobenzimidazole-based derivative, Nazartinib, has shown efficacy against EGFR-mutated non-small cell carcinoma cells, with IC₅₀ values of 4.18 nM, 6.12 nM, and 1.52 nM against H1975, H3255, and HCC827 cells, respectively nih.gov.

The inhibitory activities of selected benzimidazole derivatives against EGFR are summarized below.

| Compound/Derivative | Target/Cell Line | IC₅₀ Value | Source |

| 10e | EGFR | 73 ± 4 nM | nih.gov |

| 6i | EGFR | 78 ± 5 nM | nih.gov |

| Nazartinib | H1975 cells | 4.18 nM | nih.gov |

| Nazartinib | H3255 cells | 6.12 nM | nih.gov |

| Nazartinib | HCC827 cells | 1.52 nM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have been a focal point of research for their significant anti-inflammatory and immunomodulatory properties. These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory molecules and the modulation of enzymatic and receptor pathways that are crucial in the inflammatory response.

Inhibition of Inflammatory Mediators and Pathways

Benzimidazole derivatives have demonstrated notable efficacy in suppressing the production of pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory processes. Studies have shown that these compounds can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). In one study, certain imidazopyridine derivatives, which share structural similarities with benzimidazoles, exhibited a dose-dependent inhibition of TNF-α and IL-6 release, with some compounds showing inhibitory rates as high as 64.8% for TNF-α and 81.4% for IL-6.

The anti-inflammatory action of these derivatives also extends to the inhibition of other critical mediators. Research on a specific benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), in a Freund's complete adjuvant (FCA)-induced arthritic rat model, revealed a significant reduction in the mRNA expression of TNF-α and IL-6. Furthermore, treatment with this compound led to decreased levels of prostaglandin E2 (PGE2), a key mediator of pain and inflammation. This multifaceted inhibition of pro-inflammatory cytokines and mediators underscores the potential of these compounds in managing inflammatory conditions.

The underlying mechanism often involves the modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. By inhibiting pathways like NF-κB, these compounds can downregulate the expression of a wide array of inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

| Compound/Derivative Type | Inflammatory Mediator Inhibited | Key Findings |

|---|---|---|

| Imidazopyridine Derivatives | TNF-α, IL-6 | Inhibited release in a dose-dependent manner in LPS-stimulated macrophages. |

| BMZ-AD | TNF-α, IL-6, PGE2 | Reduced mRNA expression and serum levels in an FCA-induced arthritis model. |

| General Benzimidazole Derivatives | NF-κB pathway | Inhibition of this pathway leads to downregulation of various pro-inflammatory genes. |

Cyclooxygenase (COX) Enzyme Modulation

A significant aspect of the anti-inflammatory activity of benzimidazole derivatives is their ability to modulate cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are central to inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. acs.orgmdpi.com

Several series of benzimidazole derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.net For instance, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles was screened, and compounds 5h, 5i, 5j, and 5l were identified as potent COX-2 inhibitors with IC50 values ranging from 0.06 to 0.81 µM. researchgate.net Another study reported on benzimidazole-thiazole hybrids that exhibited significant COX-2 inhibition with IC50 values as low as 0.045 µM and high COX-2 selectivity indices. researchgate.net These findings highlight the potential of the benzimidazole scaffold in designing potent and selective COX-2 inhibitors. nih.gov The interaction of these compounds with the COX-2 active site often involves key amino acid residues like Tyr355 and Arg120, which is crucial for their inhibitory action. nih.gov

| Compound Series | COX Inhibition Profile | Reported IC50 Values (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Oxadiazole-substituted benzimidazoles (5h, 5i, 5j, 5l) | Potent COX-2 inhibitors | 0.06 - 0.81 | Data not specified |

| Benzimidazole-thiazole hybrid (15b) | Potent and selective COX-2 inhibitor | 0.045 | 294 |

| Dihydropyrazole sulfonamide derivative (67) | Selective COX-2 inhibitor | 0.33 | Data not specified |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipogenesis, glucose metabolism, and inflammation. wikipedia.org Activation of PPARγ has been shown to exert anti-inflammatory effects, making it an attractive target for therapeutic intervention. Benzimidazole derivatives have emerged as a new class of selective PPARγ modulators (SPPARγMs). nih.govacs.org

Research has focused on modifying the structure of existing PPARγ agonists, such as telmisartan, which contains a benzimidazole core. nih.gov Studies have investigated the structure-activity relationships by modifying substituents at various positions of the benzimidazole ring. For example, modifications at the C-2 position showed that introducing a phenyl group led to a highly active compound with an EC50 value of 0.27 µM for PPARγ activation. nih.gov Similarly, introducing lipophilic moieties at positions 5 and 6 of the benzimidazole ring was found to enhance PPARγ activation. nih.gov One of the most potent compounds identified was 4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid, which acted as a full agonist with an EC50 of 0.26 µM. nih.gov These modulators can offer a more targeted therapeutic approach, potentially with fewer side effects than full agonists. nih.gov

Other Investigated Pharmacological Activities

Beyond their anti-inflammatory effects, derivatives of this compound have been explored for other pharmacological activities, demonstrating the versatility of this chemical scaffold.

Anticonvulsant Activity

Several novel benzimidazole derivatives have been designed and synthesized based on the essential pharmacophoric elements required for anticonvulsant activity. nih.gov These compounds have been evaluated using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.com

In one study, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides was synthesized and screened. nih.gov Several compounds within this series (specifically 4e, 4f, 4g, 4h, and 4j) demonstrated potent anticonvulsant effects in both the MES and scPTZ models. nih.gov Importantly, most of these active compounds did not exhibit neurotoxicity at the tested doses, indicating a favorable preliminary safety profile. nih.gov The broad-spectrum activity observed in some derivatives suggests that they may act on multiple mechanisms involved in seizure generation and propagation. mdpi.com

Antidiabetic Potential (e.g., Urease and α-Glucosidase Inhibition)

Benzimidazole derivatives have also shown promise as antidiabetic agents, particularly through the inhibition of key carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. nih.gov These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Numerous studies have reported the synthesis of benzimidazole-based compounds with significant α-glucosidase inhibitory activity. researchgate.net For instance, a series of benzimidazole hydrazone derivatives was evaluated, with some compounds exhibiting IC50 values as low as 8.40 µM against yeast α-glucosidase, which was more potent than the standard drug acarbose (B1664774) under the same assay conditions. sci-hub.se Another study on benzimidazole-urea derivatives found that compounds 3e and 3g were effective inhibitors of both α-amylase and α-glucosidase. nih.gov These findings suggest that the benzimidazole scaffold is a valuable template for developing new oral hypoglycemic agents.

| Compound Series | Enzyme Target | Reported IC50 Values (µM) | Comparison to Standard |

|---|---|---|---|

| Benzimidazole hydrazone derivatives | α-Glucosidase | 8.40 - 179.71 | More potent than acarbose in the same assay. sci-hub.se |

| Benzimidazole-urea derivatives (3e, 3g) | α-Amylase and α-Glucosidase | Good to moderate inhibition | Activity comparable to acarbose for some derivatives. nih.gov |

Anti-hypertensive Activity

Derivatives of benzimidazole have been investigated for their potential as anti-hypertensive agents, primarily through their action as angiotensin II (Ang II) receptor antagonists. The functional groups on the benzimidazole core play a crucial role in determining the compound's effectiveness in producing an anti-hypertensive effect ntnu.no.

Another novel fluorophenyl benzimidazole derivative (FPD) was assessed for its anti-hypertensive activity in spontaneously hypertensive rats (SHRs). Oral administration of FPD for 14 days resulted in a significant decrease in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) when compared to the vehicle control group nih.gov.

Furthermore, research on 5-nitro benzimidazole derivatives has suggested that substitutions at position 5 of the benzimidazole ring may be important for anti-hypertensive activity. Certain compounds from this series exhibited greater anti-hypertensive effects than both losartan and candesartan ntnu.no.

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-Alkylsulfamoyl Benzimidazole Derivatives | DOCA-induced hypertensive rats | Activity is dependent on the size and bulk of the alkyl group. Maximum activity observed with tert-butyl and cyclohexyl groups. | nih.gov |

| Fluorophenyl Benzimidazole (FPD) | Spontaneously Hypertensive Rats (SHRs) | Oral administration for 14 days significantly decreased SBP, DBP, and MAP. | nih.gov |

| 5-Nitrobenzimidazole Derivatives | Not specified | Substituents at position 5 may be important for activity, with some compounds showing greater effects than losartan and candesartan. | ntnu.no |

Antiplatelet Activity

Several derivatives of benzimidazole have demonstrated significant antiplatelet activity. A series of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives were synthesized and evaluated for their anti-platelet activities. Among them, two compounds, 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2-methylbenzimidazol-5-yl)imidazole and 5-methyl-4-(3-pyridyl)-2-(7-chloro-3-methoxy-2-methylbenzimidazol-5-yl)imidazole, showed potent ex vivo anti-platelet activity in rats, exhibiting 63% and 51% inhibition, respectively, at a dose of 10 mg/kg nih.gov. Enzyme studies suggested that these compounds inhibit cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase, which are involved in the platelet aggregation cascade nih.gov.

In another study, new benzimidazole derivatives containing a sterically hindered phenolic group were investigated for their antiplatelet activity in vitro using a model of ADP-induced platelet aggregation in rabbit plasma. One compound, RU-1144, demonstrated a pronounced antiplatelet activity, surpassing the reference drug acetylsalicylic acid by 21.8 times in in vitro experiments. In in vivo studies of intravascular platelet aggregation, this compound was 1.5 times more effective than acetylsalicylic acid rrpharmacology.rusemanticscholar.org. The research concluded that benzimidazole derivatives with a hindered phenolic substituent are a promising class for the development of new antiaggregant drugs rrpharmacology.rusemanticscholar.org.

Furthermore, a series of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones were synthesized and evaluated for their in vitro inhibitory activity on human platelet aggregation induced by ADP, collagen, or the Ca2+ ionophore A23187. Nine of the fifteen 2-(1-piperazinyl) derivatives displayed good inhibitory properties against all the platelet aggregation agonists used nih.gov.

| Compound Series | Assay Type | Key Findings | Reference |

|---|---|---|---|

| 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles | Ex vivo (rats) | Two compounds showed 63% and 51% inhibition of platelet aggregation at 10 mg/kg. | nih.gov |

| Benzimidazole derivatives with a sterically hindered phenolic group (e.g., RU-1144) | In vitro (rabbit plasma), In vivo | RU-1144 was 21.8 times more potent than acetylsalicylic acid in vitro and 1.5 times more potent in vivo. | rrpharmacology.rusemanticscholar.org |

| 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones | In vitro (human platelet-rich plasma) | Nine derivatives showed good inhibitory activity against ADP, collagen, and A23187-induced aggregation. | nih.gov |

Mechanisms of Action and Molecular Targeting of 5 1h Benzimidazol 2 Yl Pentanoic Acid Analogs

Identification and Characterization of Specific Biological Targets

Research into benzimidazole (B57391) derivatives has identified several key proteins and enzymes that serve as direct molecular targets. The interaction with these targets can lead to the inhibition of essential cellular processes, making these compounds valuable as research tools and potential therapeutic leads.

Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. nih.gov It polymerizes at the division site to form the Z-ring, which is essential for bacterial cytokinesis. nih.gov Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death, making it an attractive target for novel antibacterial agents. nih.gov

Several benzimidazole derivatives have been identified as inhibitors of FtsZ. These compounds have been shown to interfere with the assembly dynamics of FtsZ, leading to the disruption of Z-ring formation. nih.gov For instance, certain trisubstituted benzimidazoles exhibit potent antibacterial activity against Mycobacterium tuberculosis (Mtb) by targeting Mtb FtsZ. nih.gov These compounds were found to inhibit FtsZ polymerization in a dose-dependent manner. nih.gov A notable mechanism observed with some lead benzimidazole compounds is the unexpected enhancement of the GTPase activity of Mtb FtsZ, which destabilizes FtsZ assembly and inhibits filament formation. nih.gov

Studies on benzo[d]imidazole-2-carboxamides have further elucidated the interaction with FtsZ. One potent compound from this series was found to inhibit the FtsZ of Bacillus subtilis and perturb its secondary structure. nih.gov Molecular docking and dynamics simulations suggest that these compounds target Mtb FtsZ, highlighting their potential as antitubercular agents. nih.gov The binding of these inhibitors often occurs at the interdomain cleft of the FtsZ protein. frontiersin.orgresearchgate.net

| Compound Class | Target Organism | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Trisubstituted benzimidazoles | Mycobacterium tuberculosis | Inhibits FtsZ assembly, enhances GTPase activity. nih.gov | Inhibition of polymerization and Z-ring formation. nih.gov |

| Benzo[d]imidazole-2-carboxamides | Bacillus subtilis, M. tuberculosis | Inhibits FtsZ, perturbs secondary structure. nih.gov | Potent inhibition of FtsZ from B. subtilis. nih.gov |

| Benzamide derivatives | Staphylococcus aureus, B. subtilis | Stabilizes FtsZ polymers. nih.govmdpi.com | Cell elongation or enlargement. nih.gov |

Pyruvate (B1213749) kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) to pyruvate. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in cancer cells and is crucial for aerobic glycolysis, a metabolic state that supports rapid cell proliferation. nih.gov This makes PKM2 an attractive target for cancer therapy. nih.gov

While direct studies on 5-(1H-benzimidazol-2-yl)pentanoic acid are limited, the broader class of small molecules has been explored for PKM2 inhibition. The goal is to find isoform-selective inhibitors that target PKM2 without affecting the M1 isoform, which is expressed in most normal tissues. nih.gov High-throughput screening has identified several classes of small molecules that inhibit PKM2 with minimal effect on PKM1. nih.gov These inhibitors have been shown to decrease glycolysis and increase cell death in cancer cells, particularly when growth factor signaling is lost. nih.gov

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and cellular signaling. frontiersin.org Cyclophilin A (CypA) is implicated in various diseases, including inflammatory conditions and viral infections. mdpi.com

Certain benzimidazole-modified compounds have been shown to be effective inhibitors of cyclophilin activity. For example, a derivative of the immunosuppressant cyclosporine A (CsA), modified with a benzimidazole group, efficiently inhibits the PPIase activity of CypA with a Ki value of 10.7 nM. nih.gov This modification can also render the compound unable to enter cells, allowing for the specific inhibition of extracellular CypA, which is involved in inflammatory processes. nih.gov Non-immunosuppressive derivatives are of particular interest as they can target the pathological roles of cyclophilins without the side effects associated with immunosuppression. frontiersin.orgmdpi.com

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The α4β1 integrin is of particular interest as it is constitutively activated in some lymphomas. acs.orgnih.gov Benzimidazole-based compounds have been developed as potent antagonists for this integrin. By changing the pharmacophore from a bisaryl urea (B33335) to a 2-arylaminobenzimidazole moiety, researchers have created antagonists with picomolar potency (IC50 = 305 pM) and improved solubility. nih.gov These antagonists have the potential to be used in the diagnosis and treatment of lymphomas by interfering with cell adhesion processes. nih.gov

The Transforming Growth Factor-beta (TGF-β) pathway is a critical signaling pathway involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. While direct modulation by this compound is not extensively documented, the benzimidazole scaffold is a component of various kinase inhibitors, some of which may indirectly affect the TGF-β pathway by targeting kinases involved in its signaling cascade.

Benzimidazole analogs have been extensively studied as inhibitors of various enzymes, with detailed kinetic analyses revealing their modes of action.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. researchgate.net HDAC inhibitors are a class of anticancer agents. nih.gov Novel benzimidazole-linked (thio)hydantoin derivatives have been synthesized as potent HDAC6 inhibitors, with some compounds showing IC50 values in the nanomolar range (51.84–74.36 nM), more potent than the reference drug SAHA. nih.gov Another study reported benzimidazole-capped hydroxamic acid-based inhibitors selective for HDAC6, with one compound showing high binding affinity and interactions with key residues in the active site. rsc.org The inhibition mechanism often involves the chelation of the zinc ion in the enzyme's active site. nih.govresearchgate.net

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a receptor tyrosine kinase whose overexpression is linked to several cancers. ukm.mychemrevlett.com Benzimidazole derivatives, being isosteres of purine (B94841), can act as ATP-competitive inhibitors of EGFR TK. ukm.mychemrevlett.com Some 2-aryl benzimidazole compounds have been identified as multi-target inhibitors, showing activity against EGFR, VEGFR-2, and PDGFR kinases, with IC50 values against HepG-2 tumor cells around 2 μM. nih.gov Molecular docking studies show these compounds binding to the ATP-binding pocket of the kinase. ukm.my

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some bacteria. nih.govunisi.it Triazinoindole bearing benzimidazole/benzoxazole hybrids have demonstrated excellent urease inhibition, with IC50 values ranging from 0.20 to 36.20 μM. nih.gov Similarly, piperazine-based benzimidazole derivatives are also potent urease inhibitors, with one analog having an IC50 value of 0.15 μM, significantly more potent than the standard thiourea. nih.gov Kinetic studies often reveal the mode of inhibition, such as competitive or non-competitive.

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. nih.gov Benzimidazole-thioquinoline derivatives have been synthesized as α-glucosidase inhibitors, with the most active compound showing an IC50 value of 28.0 µM, far more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic analysis of a lead compound from this series showed a competitive mode of inhibition. nih.gov Benzimidazole hydrazone derivatives have also exhibited significant α-glucosidase inhibitory activity, with IC50 values as low as 8.40 µM. researchgate.net

| Enzyme | Compound Class | Inhibition (IC50) | Kinetic Mechanism |

|---|---|---|---|

| HDAC6 | Benzimidazole-linked (thio)hydantoins | 51.84–74.36 nM nih.gov | Zinc chelation nih.gov |

| EGFR, VEGFR-2, PDGFR | 2-Aryl benzimidazoles | ~2 µM (cell-based) nih.gov | ATP-competitive ukm.my |

| Urease | Piperazine-based benzimidazoles | 0.15 µM nih.gov | - |

| α-Glucosidase | Benzimidazole-thioquinolines | 28.0 µM nih.gov | Competitive nih.gov |

Modulation of Cellular and Biochemical Pathways

The interaction of benzimidazole analogs with their molecular targets leads to the modulation of various cellular and biochemical pathways. For instance, by inhibiting FtsZ, these compounds directly interfere with the bacterial cell division pathway. nih.gov

In cancer cells, the inhibition of kinases like EGFR, VEGFR-2, and PDGFR by benzimidazole derivatives disrupts critical signaling pathways that control cell survival, growth, proliferation, and angiogenesis. nih.govscirp.org Similarly, HDAC inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis. nih.gov Western blot analysis has confirmed that treatment with benzimidazole-based HDAC inhibitors leads to increased levels of acetylated histones and α-tubulin, demonstrating their effect on cellular pathways. nih.gov

Furthermore, some benzimidazole derivatives have been reported to act as modulators of mitochondrial function, which is a central hub for cellular metabolism and signaling. google.com Others can modulate estrogen receptors, which are overly expressed in certain types of breast cancer. nih.gov The ability of benzimidazole derivatives to interact with a multitude of targets underscores their potential to modulate a wide range of cellular processes, from metabolic pathways like glycolysis to signaling cascades that govern cell fate.

Receptor Binding Affinity and Selectivity Profiling

The therapeutic potential of analogs of this compound is intrinsically linked to their ability to bind with high affinity and selectivity to specific molecular targets. The benzimidazole scaffold serves as a versatile template, and modifications to its structure, particularly at the N1, C2, C5, and C6 positions, can significantly influence its interaction with a wide array of biological receptors. nih.govnih.gov Extensive research has been dedicated to characterizing the receptor binding profiles of various benzimidazole derivatives to elucidate their mechanisms of action and to develop compounds with optimized potency and target selectivity. These investigations have revealed that benzimidazole analogs can interact with receptors such as serotonin (B10506), angiotensin, bradykinin (B550075), cannabinoid, and opioid receptors. nih.govnih.govresearchgate.netdiva-portal.orgresearchgate.net

Serotonin Receptor Affinity

A significant number of studies have focused on the interaction of benzimidazole derivatives with serotonin (5-HT) receptors, revealing potent and selective ligands for various subtypes, particularly 5-HT₄ and 5-HT₆.

New benzimidazole-4-carboxamides and their corresponding carboxylates have been synthesized and evaluated for their affinity at 5-HT₄ and 5-HT₃ receptors. nih.gov Many of these compounds demonstrated high to very high affinity, often in the subnanomolar range, for the 5-HT₄ binding site, with negligible affinity for the 5-HT₃ receptor. nih.gov Structure-activity relationship (SAR) studies highlighted that a bulky substituent on the basic nitrogen atom of the amino moiety is crucial for high affinity and selectivity. nih.gov For instance, compounds 13 (Ki(5-HT₄) = 0.11 nM) and 14 (Ki(5-HT₄) = 0.29 nM) were identified as highly potent and selective 5-HT₄ antagonists. nih.gov Their potency was found to be comparable to the reference antagonist RS 39604 (pA₂ = 8.2). nih.gov

Another series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides also showed selective affinity for the 5-HT₄ receptor. researchgate.net Compounds with an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring displayed moderate to high affinity (Kᵢ = 6.7–75.4 nM) and acted as antagonists. researchgate.net Interestingly, substituting with a slightly larger isopropyl group at the same position resulted in compounds with moderate affinity (Kᵢ ≥ 38.9 nM) but with partial agonist activity. researchgate.net This switch from antagonist to agonist with a minor structural change suggests a nuanced interaction with the receptor binding pocket. researchgate.net

Furthermore, a distinct series of benzimidazole derivatives was designed and characterized as potent antagonists for the human 5-HT₆ receptor, based on a previously developed pharmacophore model. nih.gov

Table 1: Binding Affinity and Functional Activity of Benzimidazole Analogs at Serotonin Receptors

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (pA₂) | Selectivity | Reference |

|---|---|---|---|---|---|

| Benzimidazole-4-carboxamide (12) | 5-HT₄ | 0.32 | 7.6 (Antagonist) | Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) | nih.gov |

| Benzimidazole-4-carboxamide (13) | 5-HT₄ | 0.11 | 7.9 (Antagonist) | Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) | nih.gov |

| Benzimidazole-4-carboxamide (14) | 5-HT₄ | 0.29 | 8.2 (Antagonist) | Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) | nih.gov |

| Benzimidazole-4-carboxamide (15) | 5-HT₄ | 0.54 | 7.9 (Antagonist) | Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) | nih.gov |

| 3-Ethylbenzimidazolone derivative | 5-HT₄ | 6.7 - 75.4 | Moderate Antagonist (pKb = 6.19-7.73) | Selective over 5-HT₃ and D₂ receptors | researchgate.net |

| 3-Isopropylbenzimidazolone derivative (5a) | 5-HT₄ | ≥ 38.9 | Partial Agonist (i.a. = 0.94) | Selective over 5-HT₃ and D₂ receptors | researchgate.net |

Angiotensin Receptor Affinity

Benzimidazole derivatives have also been explored as ligands for angiotensin II receptors, AT₁ and AT₂. Research has shown that it is possible to design ligands with high affinity and selectivity for the AT₂ receptor by incorporating a benzimidazole ring system. diva-portal.org

In a study of 2-alkyl substituted benzimidazoles, it was found that small, bulky groups at the 2-position, such as isopropyl or tert-butyl, conferred high affinity and selectivity for the AT₂ receptor. diva-portal.org The compound with a 2-isopropyl substitution exhibited a Kᵢ of 4.0 nM for the AT₂ receptor, while the 2-tert-butyl analog had a Kᵢ of 5.3 nM. diva-portal.org In contrast, attaching an n-butyl chain at this position, a feature common in AT₁ selective antagonists ("sartans"), resulted in reduced receptor selectivity. diva-portal.org An ethyl group at the 2-position yielded a compound with a Kᵢ of 11 nM for AT₂ and 710 nM for AT₁, demonstrating a clear preference for the AT₂ subtype. diva-portal.org

Table 2: Binding Affinity and Selectivity of 2-Substituted Benzimidazole Analogs at Angiotensin Receptors

| 2-Position Substituent | AT₂ Receptor Affinity (Kᵢ, nM) | AT₁ Receptor Affinity (Kᵢ, nM) | Selectivity (AT₁/AT₂) | Reference |

|---|---|---|---|---|

| Isopropyl | 4.0 | >1000 | >250 | diva-portal.org |

| tert-Butyl | 5.3 | >3000 | >566 | diva-portal.org |

| Ethyl | 11 | 710 | ~65 | diva-portal.org |

| Thiazole | 5.1 | >3000 | >588 | diva-portal.org |

Bradykinin Receptor Affinity

The benzimidazole scaffold has been successfully utilized to develop potent antagonists for the bradykinin B1 receptor. nih.gov SAR studies have shown that modifications around the benzimidazole core can lead to dramatic increases in potency. For instance, the introduction of an acetamide (B32628) moiety to a parent compound increased its inhibitory activity from an IC₅₀ of 3500 nM to 15 nM. nih.gov Further optimization of the substituted moieties led to the discovery of compounds with IC₅₀ values in the low nanomolar and even subnanomolar range, with a chloroimidazole derivative being the most active compound with an IC₅₀ of 0.3 nM. nih.gov Another study emphasized the importance of a 2-carboxamide (B11827560) group on the benzimidazole ring for potent antagonistic effects at bradykinin B1 receptors, achieving an IC₅₀ of 2 nM. nih.gov

Table 3: Inhibitory Activity of Benzimidazole Analogs at the Bradykinin B1 Receptor

| Compound/Modification | Inhibitory Concentration (IC₅₀, nM) | Reference |

|---|---|---|

| Parent Compound | 3500 | nih.gov |

| Acetamide Moiety Derivative | 15 | nih.gov |

| Optimized Derivative | 0.7 | nih.gov |

| Chloroimidazole Derivative | 0.3 | nih.gov |

| 2-Carboxamide Derivative | 2 | nih.gov |

Cannabinoid Receptor Affinity

Benzimidazole derivatives have also been identified as potent ligands for cannabinoid receptors, particularly the CB1 receptor. researchgate.net Research has indicated that substitutions at the C5 position of the benzimidazole scaffold, such as with a carboxamide, sulfamoyl, or sulfonyl group, can lead to antagonism at the cannabinoid receptor. nih.govnih.gov

A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed and found to exhibit high affinity for the CB1 receptor. researchgate.net One of the most promising derivatives from this series displayed a Kᵢ value of 1.2 nM, demonstrating the potential of the benzimidazole core in developing potent cannabinoid receptor ligands. researchgate.net Other research has led to the development of benzimidazole inverse agonists with high affinity for the CB2 receptor (up to 0.7 nM) and good selectivity over the CB1 receptor. researchgate.net

Table 4: Binding Affinity of Benzimidazole Analogs at Cannabinoid Receptors

| Compound Series | Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole | CB1 | 1.2 | researchgate.net |

| Novel Benzimidazole Inverse Agonists | CB2 | up to 0.7 | researchgate.net |

Opioid Receptor Affinity

The versatility of the benzimidazole structure extends to the opioid receptor family. A structure-activity relationship study on a series of benzimidazole derivatives identified them as opioid receptor-like 1 (ORL1) antagonists. nih.gov Through optimization, which involved introducing a hydrophilic substituent into a thioether part of the molecule, potent ORL1 antagonists were developed with high selectivity over other opioid receptors and the hERG channel. nih.gov

While specific binding affinity values for this compound are not detailed in the reviewed literature, the extensive data on its analogs underscore the benzimidazole nucleus as a privileged scaffold for designing selective and high-affinity ligands for a diverse range of G protein-coupled receptors. The pentanoic acid chain at the C2 position likely influences the pharmacokinetic properties and may contribute to the specific targeting profile of the parent compound and its direct derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 1h Benzimidazol 2 Yl Pentanoic Acid

Impact of Substituents on the Benzimidazole (B57391) Core on Biological Activity

The benzimidazole nucleus is a versatile scaffold, and substitutions at its N-1, C-2, C-5, and C-6 positions can dramatically influence biological activity. nih.govresearchgate.net SAR studies on various benzimidazole series have revealed that the type and position of substituents are critical determinants of their therapeutic action, including anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov

Substitutions at the C-5 and C-6 positions of the benzene (B151609) ring are particularly significant. The introduction of electron-withdrawing groups, such as a nitro group (–NO₂) or halogens (–F, –Cl, –Br), often enhances antimicrobial and anticancer activities. For instance, a nitro group at the C-5 position has been shown to confer pronounced activity against certain cancer cell lines. nih.gov Conversely, the presence of an amino (–NH₂) or methyl (–CH₃) group at the same position can lead to a complete loss of specific activities. nih.gov Halogen substituents are also known to contribute to broad-spectrum antimicrobial properties. nih.gov

The nature of the substituent also plays a role. In a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at C-5 led to significant anti-inflammatory and CDK-inhibitory activities, while amino or methyl groups were detrimental to this activity. nih.gov Similarly, for antiviral properties, substitutions at the 5th and 6th positions with polar or non-polar groups play an important role in determining the compound's efficacy. nih.gov

The N-1 position is another key site for modification. Alkylation or arylation at this position can modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the substitution of a benzyl group at the N-1 position has been found to enhance anti-inflammatory action in certain benzimidazole series. researchgate.net

| Position | Substituent Type | General Impact on Biological Activity | Reference |

| C-5 / C-6 | Electron-Withdrawing (e.g., -NO₂, -Cl, -Br) | Often enhances antimicrobial, antiviral, and anticancer activity. | nih.govnih.gov |

| C-5 | Electron-Donating (e.g., -NH₂, -CH₃) | Can decrease or abolish specific activities like anti-inflammatory effects. | nih.gov |

| N-1 | Alkyl/Aryl (e.g., Benzyl) | Can enhance anti-inflammatory activity by modifying lipophilicity and steric profile. | researchgate.net |

| C-2 | Varies | The substituent at this position is critical and its effects are highly dependent on the rest of the molecule's structure. | nih.gov |

Influence of the Pentanoic Acid Side Chain Length and Functionalization

The side chain at the C-2 position of the benzimidazole ring is a primary determinant of the molecule's interaction with its target and its pharmacokinetic properties. For 5-(1H-benzimidazol-2-yl)pentanoic acid, both the length of the alkyl chain and the functionality of the carboxylic acid group are critical.

Studies on 1,2,6-trisubstituted benzimidazoles have shown that anti-inflammatory activity can be inversely related to the length of the linker between the carboxyl group and the C-2 position of the benzimidazole core. nih.gov This suggests that an optimal distance between the benzimidazole heterocycle and the acidic functional group is necessary for effective binding to the target, which in many cases for anti-inflammatory agents are enzymes like cyclooxygenase (COX). nih.gov While a pentanoic acid chain provides significant flexibility, shortening or lengthening this chain (e.g., to propanoic or hexanoic acid) would likely alter the activity profile, with shorter chains potentially increasing potency in specific contexts. researchgate.net

Functionalization of the carboxylic acid itself, for instance, by converting it to an ester or an amide, can profoundly impact the compound's properties. Esterification, for example, increases lipophilicity, which may enhance cell membrane permeability but can also lead to hydrolysis by esterases in the body, acting as a prodrug strategy. Conversion to amides introduces a hydrogen bond donor and alters the geometry and acidity of the terminal group, which can lead to a different binding mode or target selectivity. rsc.org

| Side Chain Modification | Predicted Effect | Rationale | Reference |

| Chain Length | Inversely correlated with anti-inflammatory activity in some series. | An optimal distance between the core and the acidic group is required for target binding. | nih.govresearchgate.net |

| Carboxylic Acid to Ester | Increased lipophilicity, potential for prodrug activity. | Masks the polar acidic group, enhancing membrane passage. | rsc.org |

| Carboxylic Acid to Amide | Altered H-bonding, geometry, and acidity. | May lead to different target interactions and selectivity. | rsc.org |

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance by substituting on the pentanoic acid side chain (e.g., at the α-carbon), would result in a pair of enantiomers (R and S).

If a chiral center were introduced into this compound, it is highly probable that the two resulting enantiomers would display different biological activities. One enantiomer might be significantly more potent than the other, or they could even have different or opposing effects. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with the two enantiomers. Therefore, for any chiral derivative of this compound, a stereoselective synthesis and separation of the enantiomers would be essential to fully characterize their individual pharmacological profiles. epa.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical descriptors that govern their therapeutic effects. biointerfaceresearch.comvjs.ac.vnnih.gov

Several QSAR studies on benzimidazoles have highlighted the importance of specific molecular properties. For antifungal activity, descriptors such as lipophilicity (logP), dipole moment (DM), and surface area have been shown to govern the inhibitory activity. nih.gov For antibacterial agents, electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and hydration energy, along with the number of certain atom types, were found to be critical. nih.gov In the context of anticancer activity, 2D-QSAR models have successfully predicted the inhibitory concentration (IC₅₀) against cancer cell lines using a combination of descriptors. researchgate.netvjs.ac.vn

For this compound and its analogues, a QSAR model would likely reveal a strong correlation between activity and descriptors related to:

Lipophilicity (logP): Influencing membrane permeability and transport to the target site.

Electronic Properties: Such as electrostatic potential and orbital energies, which dictate binding interactions (e.g., hydrogen bonding, π-π stacking).

Steric/Topological Descriptors: Related to molecular size, shape, and branching, which affect the fit of the molecule into the binding pocket of a receptor or enzyme.

These models serve as predictive tools, enabling the rational design of new derivatives with potentially enhanced activity before their chemical synthesis, thereby streamlining the drug discovery process. nih.govnih.gov

Bioisosteric Modifications and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govbaranlab.org For this compound, bioisosteric modifications can be considered for both the pentanoic acid moiety and the benzimidazole core.

Carboxylic Acid Bioisosteres: The carboxylic acid group is crucial for the activity of many drugs but can also lead to poor membrane permeability and rapid metabolism. Replacing it with a bioisostere can improve pharmacokinetic properties while maintaining the necessary acidic or hydrogen-bonding interactions. nih.govupenn.edu Common bioisosteres for carboxylic acids include:

Tetrazole: This acidic heterocycle is one of the most widely used carboxylic acid mimics. It is less prone to metabolic reduction and can improve oral bioavailability. nih.govnih.gov

5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole: These heterocycles are also acidic and have been shown to be more lipophilic than tetrazoles, which can lead to improved absorption. nih.govacs.orgdrughunter.com

Sulfonamide: While a weaker acid than a carboxylic acid, a sulfonamide can still act as a hydrogen bond donor and acceptor and offers increased lipophilicity and metabolic stability. drughunter.com

Benzimidazole Core Bioisosteres: The benzimidazole ring itself can be replaced by other bicyclic heteroaromatic systems to modulate activity, selectivity, or physicochemical properties. researchgate.netresearchgate.net Common bioisosteres include:

Benzothiazole: The replacement of the N-H group with a sulfur atom generally increases lipophilicity. In some studies, benzothiazole derivatives have shown greater activity compared to their benzimidazole counterparts. nih.gov

Benzoxazole: The replacement with an oxygen atom also alters the electronic and hydrogen-bonding properties of the core structure. researchgate.net

Indole: This scaffold is structurally related, lacking one of the nitrogen atoms, which significantly changes its basicity and hydrogen bonding pattern. nih.gov

These modifications can lead to compounds with improved potency, selectivity, and better "drug-like" properties such as enhanced oral bioavailability and metabolic stability. acs.orgdrughunter.com

| Original Moiety | Bioisostere Example | Key Property Change | Pharmacological Implication | Reference |

| Carboxylic Acid | Tetrazole | Similar pKa, resistant to reduction. | Maintained activity with potentially improved metabolic stability. | nih.govnih.gov |

| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Increased lipophilicity. | Potentially improved oral bioavailability. | acs.orgdrughunter.com |

| Benzimidazole | Benzothiazole | Increased lipophilicity, altered electronics. | May lead to enhanced potency or different target selectivity. | nih.gov |

| Benzimidazole | Indole | Reduced basicity, altered H-bonding. | Can significantly change target binding and activity profile. | nih.gov |

Computational Chemistry and in Silico Approaches in the Study of 5 1h Benzimidazol 2 Yl Pentanoic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Prediction of Binding Modes and Affinities with Target Proteins

While specific molecular docking studies exclusively detailing the interactions of 5-(1H-benzimidazol-2-yl)pentanoic acid with various protein targets are not extensively documented in publicly available literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding the potential binding modes and affinities of this compound.